molecular formula C8H4F13Na2O4P B13438035 Disodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphate CAS No. 150033-29-7

Disodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphate

Cat. No.: B13438035
CAS No.: 150033-29-7
M. Wt: 488.05 g/mol
InChI Key: QCFJTAJWCSBPRJ-UHFFFAOYSA-L
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Description

Disodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphate is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique properties such as high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphate typically involves the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanol+Phosphoric acidDisodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphate\text{3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanol} + \text{Phosphoric acid} \rightarrow \text{this compound} 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanol+Phosphoric acid→Disodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphate

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Disodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid and the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out under mild conditions to prevent degradation of the fluorinated compound.

    Hydrolysis: This reaction occurs under acidic or basic conditions, with water acting as the reagent.

Major Products

    Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield a fluorinated amine derivative.

    Hydrolysis: The major products are phosphoric acid and 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanol.

Scientific Research Applications

Disodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.

    Biology: Employed in the study of cell membranes due to its ability to interact with lipid bilayers.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique physicochemical properties.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its high chemical resistance and low surface energy.

Mechanism of Action

The mechanism of action of disodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphate involves its interaction with various molecular targets. The fluorine atoms create a hydrophobic surface, which can interact with lipid membranes and proteins. This interaction can alter the physical properties of membranes, affecting processes such as permeability and fluidity.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate
  • 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate

Uniqueness

Disodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphate is unique due to its phosphate group, which imparts additional chemical reactivity and potential for interaction with biological molecules. This distinguishes it from other fluorinated compounds that may lack such functional groups.

Properties

CAS No.

150033-29-7

Molecular Formula

C8H4F13Na2O4P

Molecular Weight

488.05 g/mol

IUPAC Name

disodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphate

InChI

InChI=1S/C8H6F13O4P.2Na/c9-3(10,1-2-25-26(22,23)24)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;;/h1-2H2,(H2,22,23,24);;/q;2*+1/p-2

InChI Key

QCFJTAJWCSBPRJ-UHFFFAOYSA-L

Canonical SMILES

C(COP(=O)([O-])[O-])C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+].[Na+]

Origin of Product

United States

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